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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term stability of erbium silicide
(ErSi₂) contacts against other common silicide alternatives, such as titanium silicide (TiSi₂),

cobalt silicide (CoSi₂), and nickel silicide (NiSi). The assessment is supported by experimental

data on thermal stability, electrical performance, and degradation mechanisms, offering

valuable insights for materials selection in advanced semiconductor devices.

Comparative Analysis of Silicide Properties
Erbium silicide is distinguished by its exceptionally low Schottky barrier height (SBH) on n-

type silicon, making it a promising candidate for source/drain contacts in advanced CMOS

technologies to reduce contact resistance.[1] However, its overall stability and performance

must be weighed against established materials. The following table summarizes key

performance metrics for erbium silicide and its common alternatives.
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Property
Erbium
Silicide
(ErSi₂₋ₓ)

Titanium
Silicide (TiSi₂ -
C54)

Cobalt Silicide
(CoSi₂)

Nickel Silicide
(NiSi)

Thin Film

Resistivity

(μΩ·cm)

N/A 13-16[2] 14-20[2] 14-20[2]

Formation

Temperature (°C)
300-500[1] 700-900[2] 600-800[2] 400-600[2]

Thermal Stability

Limit (°C)
~1000[1][3][4] ~900[2] ~950[2] ~650[2]

Schottky Barrier

Height (n-Si)

(eV)

0.34 - 0.43[3][4] ~0.58[2] ~0.65[2] ~0.66[2]

Key Stability

Advantages

High thermal

stability.[1][3]

Well-established

process.[5]

No line-width

effect, good

uniformity.[6][7]

Low Si

consumption, low

formation temp.

Key Stability

Challenges

Surface

oxidation, defect

formation

(pinholes).[1][3]

Phase

transformation

issues on narrow

lines.[7]

Si consumption,

potential for

junction leakage.

[6]

Lower thermal

stability,

agglomeration.

Experimental Protocols for Stability Assessment
The long-term stability of silicide contacts is evaluated through a series of fabrication, stress

testing, and characterization steps.

1. Sample Preparation and Silicide Formation:

Substrate Cleaning: Silicon (100) wafers are subjected to standard cleaning procedures to

remove organic and metallic contaminants, followed by a dip in hydrofluoric acid (HF) to

remove the native oxide layer.
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Metal Deposition: A thin film of the desired metal (e.g., Erbium) is deposited onto the clean Si

substrate, typically via sputtering.

Silicide Formation: Rapid Thermal Annealing (RTA) is used to induce a solid-state reaction

between the metal and silicon, forming the silicide phase.[1] For ErSi₂₋ₓ, this reaction begins

around 300°C, with the film becoming stable at 500°C and above.[1] For other silicides like

TiSi₂ and CoSi₂, higher temperatures are required to form the desired low-resistivity phases.

[2][7]

2. Long-Term Stability Testing:

Thermal Stress: To simulate long-term operation, the formed silicide contacts are subjected

to prolonged annealing at elevated temperatures (e.g., 400°C to 1000°C) in a controlled

ambient (e.g., N₂) for extended durations.

3. Characterization Techniques:

Electrical Analysis: Temperature-dependent Current-Voltage (I-V) measurements are

performed to extract key electrical parameters like the Schottky barrier height and ideality

factor.[3][4] The specific contact resistance is a critical metric for evaluating performance

degradation.[8]

Phase and Structural Analysis: X-Ray Diffraction (XRD) is employed to identify the crystalline

phases of the silicide formed after annealing and to check for any phase changes after

thermal stress.[1][9]

Morphological Analysis: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy

(SEM) are used to inspect the surface morphology of the silicide film, looking for signs of

degradation such as agglomeration or defect formation.[5]

Compositional Analysis: Techniques like Auger Electron Spectroscopy (AES) and X-ray

Photoelectron Spectroscopy (XPS) are used for depth profiling to analyze the elemental

composition and uniformity of the silicide/silicon interface.[9][10]
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Caption: Experimental workflow for assessing the long-term stability of silicide contacts.
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In-Depth Stability Assessment of Erbium Silicide
Thermal Stability: Erbium silicide demonstrates excellent thermal stability. Experimental

studies show that the ErSi₂₋ₓ phase, once formed, is stable up to annealing temperatures of

1000°C.[1][3][4] This high stability is advantageous for manufacturing processes that require

high-temperature steps after contact formation.

Electrical Stability: The electrical properties of ErSi₂₋ₓ contacts remain relatively stable across

a wide range of annealing temperatures. While minor variations are observed, the Schottky

barrier height does not change significantly after annealing between 500°C and 900°C,

indicating a robust electrical contact.[1]

Annealing Temp. (°C) SBH on p-Si (eV)[1] SBH on n-Si (eV)[1]

500 0.783 0.343

600 0.789 0.354

700 0.805 0.427

800 0.796 0.413

900 0.791 0.401

Degradation Mechanisms: Despite its high thermal stability, erbium silicide is susceptible to

specific degradation mechanisms.

Surface Oxidation: The surface of the silicide can oxidize upon exposure to air, which can

affect its properties.[3]

Defect Formation: Depending on the initial thickness of the erbium layer, morphological

defects such as pinholes or pyramidal structures can form in the ErSi₂₋ₓ film during

annealing.[1][3] These defects are believed to arise from the relief of compressive epitaxial

stresses and can potentially lead to increased leakage currents or contact failure.[3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://www.tib.eu/en/search/id/tema:TEMA20080509342/Erbium-silicide-formation-and-its-contact-properties?cHash=0873b4f5c919668030ece8ca69459e4e
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://www.researchgate.net/publication/260568965_Erbium_silicide_formation_and_its_contact_properties_on_Si100
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Common Silicide Degradation Pathways
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Caption: Primary degradation mechanisms affecting silicide contact stability.

Conclusion
Erbium silicide presents a compelling case for use in advanced semiconductor devices due to

its high thermal stability (up to 1000°C) and its uniquely low Schottky barrier height on n-type

silicon.[1][3] These characteristics are critical for reducing contact resistance and improving

device performance. However, its propensity for surface oxidation and the formation of

morphological defects under certain conditions are important factors to consider during process

integration.[1][3]

In comparison, CoSi₂ and NiSi offer lower formation temperatures but have lower thermal

stability limits.[2] TiSi₂ is a well-understood material but faces challenges with phase formation

on narrow device geometries.[7] The optimal choice of silicide is therefore application-specific,

requiring a trade-off between thermal budget, desired electrical properties, process complexity,
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and long-term reliability requirements. For applications demanding utmost thermal resilience

and minimal contact resistance on n-type silicon, erbium silicide remains a superior, albeit

more specialized, alternative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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